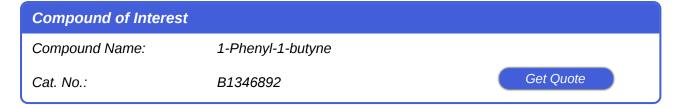


Spectroscopic Profile of 1-Phenyl-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alkyne, **1-Phenyl-1-butyne** (CAS No. 622-76-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables for ease of comparison. Detailed experimental protocols for the acquisition of this data are also provided, alongside a logical workflow diagram to illustrate the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for **1-Phenyl-1-butyne**, providing insights into its proton and carbon environments.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-Phenyl-1-butyne** was acquired using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.42 - 7.38	Multiplet	2H	Aromatic (ortho- protons)
7.32 - 7.26	Multiplet	3H	Aromatic (meta- & para-protons)
2.43	Quartet	2H	-C≡C-CH2-CH3
1.20	Triplet	3H	-C≡C-CH2-CH3

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **1-Phenyl-1-butyne** was obtained in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)	Assignment
131.6	Aromatic (ipso-carbon)
128.2	Aromatic (ortho- or meta-carbons)
127.9	Aromatic (ortho- or meta-carbons)
123.9	Aromatic (para-carbon)
91.3	Alkyne (-C≡C-)
80.0	Alkyne (-C≡C-)
13.9	Methylene (-CH ₂ -)
12.9	Methyl (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenyl-1-butyne** was recorded as a liquid film. The absorption bands are indicative of the various functional groups present in the molecule.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H stretch
2975, 2935, 2875	Medium	Aliphatic C-H stretch
2235	Medium	C≡C stretch
1598, 1490, 1442	Strong	Aromatic C=C stretch
756, 692	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **1-Phenyl-1-butyne** was obtained using electron ionization (EI) at 75 eV. The data reveals the molecular weight and common fragmentation patterns of the compound.

m/z	Relative Intensity (%)	Assignment
130	100	[M] ⁺ (Molecular Ion)
115	80	[M-CH ₃] ⁺
102	30	[M-C ₂ H ₄] ⁺
89	25	[C7H5]+
77	15	[C ₆ H ₅] ⁺ (Phenyl cation)
51	20	[C ₄ H ₃] ⁺

Experimental Protocols

The following sections outline the methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1-Phenyl-1-butyne** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing



tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered through a pipette with a cotton wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon environment, with an increased number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **1-Phenyl-1-butyne** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

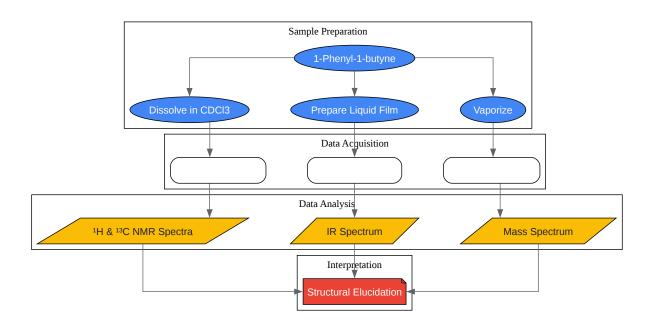
Sample Introduction and Ionization: A small amount of **1-Phenyl-1-butyne** is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of electrons with an energy of 75 eV (electron ionization), causing the molecules to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Phenyl-1-butyne**.





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Caption: Workflow for Spectroscopic Analysis of **1-Phenyl-1-butyne**.

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